7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Positional isomerism THIQ SAR Dopamine receptor ligand design

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1394790-11-4) is a synthetic small-molecule member of the tetrahydroisoquinoline (THIQ) class, with molecular formula C12H16ClN and molecular weight 209.71 g/mol. The compound bears three distinct substituents on the THIQ scaffold: a chlorine atom at the 7-position, an ethyl group on the endocyclic nitrogen (N-2), and a methyl group at the C-1 position.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 1394790-11-4
Cat. No. B1469837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1394790-11-4
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCCN1CCC2=C(C1C)C=C(C=C2)Cl
InChIInChI=1S/C12H16ClN/c1-3-14-7-6-10-4-5-11(13)8-12(10)9(14)2/h4-5,8-9H,3,6-7H2,1-2H3
InChIKeyXVYRQOSNLRTEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: Structural Identity and Procurement Baseline (CAS 1394790-11-4)


7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1394790-11-4) is a synthetic small-molecule member of the tetrahydroisoquinoline (THIQ) class, with molecular formula C12H16ClN and molecular weight 209.71 g/mol . The compound bears three distinct substituents on the THIQ scaffold: a chlorine atom at the 7-position, an ethyl group on the endocyclic nitrogen (N-2), and a methyl group at the C-1 position. This specific 7-chloro-2-ethyl-1-methyl substitution pattern distinguishes it from other mono‑ or disubstituted THIQ congeners . The THIQ scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of dopamine receptor ligands and serotonin receptor modulators [1].

Why 7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Closely Related THIQ Analogs


The THIQ scaffold is exquisitely sensitive to the nature and position of aromatic substituents. In dopamine receptor studies, relocation of a chlorine atom on the THIQ ring or modification of the N-alkyl substituent is known to dramatically alter both binding affinity and D1-like versus D2-like selectivity profiles [1]. Similarly, in serotonin receptor pharmacology, aromatic substitution on the THIQ core directly governs 5-HT1A versus 5-HT2A receptor selectivity and determines whether a compound behaves as an agonist, partial agonist, or antagonist in vivo [2]. A positional isomer—5-chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1421604-01-4)—shares the identical molecular formula (C12H16ClN, MW 209.71) but differs solely in chlorine placement ; such seemingly minor positional changes in THIQ systems are recognized in peer-reviewed SAR literature to produce divergent pharmacological outcomes, meaning these isomers cannot be treated as interchangeable procurement items.

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation Evidence vs. Closest Analogs


Chlorine Positional Isomerism: 7-Chloro vs. 5-Chloro Substitution Defines Distinct Chemical Entities with Non-Interchangeable Pharmacological Potential

The target compound (7-chloro isomer, CAS 1394790-11-4) and its 5-chloro positional isomer (CAS 1421604-01-4) share identical molecular formula (C12H16ClN) and molecular weight (209.71 g/mol), yet differ exclusively in the location of the chlorine substituent on the aromatic ring . In peer-reviewed SAR studies of 7-chloro-6-hydroxy-THIQ derivatives, the 7-chloro substitution is a critical pharmacophoric element that, when combined with appropriate 1-position and N-substitution, supports D2-like dopamine receptor affinity and selectivity [1]. The 5-chloro-substituted THIQ series has not been characterized in comparable published pharmacological studies, representing a distinct chemical space with unvalidated biological properties . This positional isomerism necessitates explicit compound identification and procurement of the exact intended isomer rather than any chloro-THIQ analog.

Positional isomerism THIQ SAR Dopamine receptor ligand design

N-Alkyl Substitution Matters: 2-Ethyl vs. 2-Methyl THIQ Analogs Exhibit Divergent Pharmacological Profiles per Class-Level SAR

The target compound bears an N-ethyl substituent at the 2-position, whereas the commercially available analog 7-chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5) carries an N-methyl group . In the broader THIQ dopaminergic ligand class, N-alkyl variation has been shown to modulate D1-like versus D2-like dopamine receptor binding profiles; for example, in 7-chloro-6-hydroxy-THIQ series, the nature of the 1-position substituent—and by SAR extension, the N-substitution pattern—directly influences D2 receptor affinity and D2/D1 selectivity [1]. The N-ethyl to N-methyl change alters both lipophilicity and steric bulk around the basic nitrogen, parameters known from 5-HT receptor THIQ SAR studies to affect receptor binding and functional activity [2]. No direct head-to-head D1/D2 binding data comparing these two specific N-alkyl analogs have been published; however, class-level SAR precedent indicates N-substitution is a non-trivial variable in compound selection.

N-alkyl substitution Dopamine receptor selectivity THIQ scaffold optimization

THIQ Scaffold Requires 7-Chloro Substitution for Dopamine D1 Receptor Antagonist Pharmacophore Alignment per Prototypical Ligand SCH23390

The prototypical D1 dopamine receptor antagonist SCH23390 [(R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine] bears a 7-chloro substituent that is considered essential for D1 antagonist pharmacophore alignment [1]. Multiple research groups have designed THIQ-based compounds as ring-contracted analogs of SCH23390, explicitly retaining the 7-chloro substitution to maintain D1 receptor binding capability [2]. The target compound, bearing the 7-chloro substitution, aligns with this established pharmacophoric requirement for D1 receptor interaction. THIQ analogs lacking the 7-chloro group or bearing chlorine at alternative positions (e.g., 5-chloro or 6-chloro) are not designed around this D1 pharmacophore model and would be expected to show altered D1 binding profiles based on the ring-contracted analog design strategy.

D1 dopamine receptor antagonist Pharmacophore SCH23390 analog design

Computed Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Drug-Likeness Parameters Distinguish 7-Chloro-2-ethyl-1-methyl-THIQ from Less Substituted Analogs

Computationally derived physicochemical properties differentiate the target compound from less substituted THIQ analogs. The 7-chloro-2-ethyl-1-methyl-THIQ carries three substituents (7-Cl, 2-ethyl, 1-methyl), while the 7-chloro-2-methyl analog (CAS 221656-43-5) has only two substituents (7-Cl, 2-methyl), and 7-chloro-1-methyl-THIQ (CAS 249624-74-6) has two substituents (7-Cl, 1-methyl) . The additional N-ethyl group in the target compound increases calculated lipophilicity and molecular weight relative to the N-methyl analog (ΔMW = 28.05 g/mol; estimated ΔLogP ≈ 0.4–0.6 log units based on fragment-based LogP contributions for an additional methylene) [1]. These differences in computed LogP and topological polar surface area affect predicted membrane permeability, CNS penetration potential, and chromatographic retention behavior—parameters relevant to both biological assay design and analytical method development [2].

Computed physicochemical properties Drug-likeness THIQ analog comparison

Procurement-Grade Differentiation: Verified Availability and Purity Specification vs. Uncharacterized Positional Isomer Sources

The target compound is commercially available from multiple reputable suppliers with documented purity specifications. CymitQuimica offers the compound (Ref. 3D-UFC79011) at a minimum purity of 95% in 50 mg quantity . LeYan (乐研) supplies the compound (Product No. 2017451) at 95% purity . FUJIFILM Wako Pure Chemical Corporation lists the compound as a research reagent . Enamine LLC supplies the compound through ChemBase (Product EN300-111331) at 95% purity . In contrast, the 5-chloro positional isomer (CAS 1421604-01-4) has a more limited commercial footprint, and the 6-chloro and 8-chloro N-ethyl-N-methyl positional isomers are not identified as commercially available products in major catalogs . The broader availability and multi-supplier sourcing of the 7-chloro isomer provide procurement advantages including competitive pricing, supply redundancy, and the ability to cross-validate lot-to-lot purity.

Commercial availability Purity specification Procurement quality control

7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: Evidence-Anchored Research and Industrial Application Scenarios


Dopamine D1 Receptor Antagonist Lead Optimization and Ring-Contracted SCH23390 Analog Programs

The 7-chloro substitution on the THIQ scaffold aligns with the established D1 dopamine receptor antagonist pharmacophore derived from SCH23390, the prototypical D1 antagonist [1]. Research groups pursuing ring-contracted benzazepine-to-THIQ analog strategies require the exact 7-chloro substitution pattern to maintain pharmacophoric alignment with the D1 receptor binding site. The N-ethyl and 1-methyl substituents on the target compound provide additional vectors for SAR exploration beyond the unsubstituted or mono-substituted THIQ core. This compound is the appropriate procurement choice for D1 antagonist SAR expansion studies where the goal is to evaluate the impact of N-alkyl and C-1 substitution on D1 receptor affinity and selectivity relative to the SCH23390 pharmacophore model.

Dopamine Receptor Subtype Selectivity Profiling: D1-like vs. D2-like SAR Studies

Peer-reviewed SAR studies on 7-chloro-6-hydroxy-THIQ derivatives have demonstrated that 1-position and N-substitution patterns critically govern D2-like receptor affinity and D2/D1 selectivity ratios, with the lead compound 1-butyl-7-chloro-6-hydroxy-THIQ achieving a Ki of 66 nM at D2-like receptors and 49-fold D2/D1 selectivity [2]. While the target compound (7-chloro-2-ethyl-1-methyl-THIQ) lacks the 6-hydroxy group present in these published leads, it retains the 7-chloro anchor point and introduces an N-ethyl/1-methyl combination not explored in the published series. This makes it a valuable tool compound for deconvoluting the independent contributions of the 7-chloro, N-alkyl, and C-1 substituents to dopamine receptor subtype binding in systematic SAR matrices.

Serotonin Receptor (5-HT1A/5-HT2A/5-HT7) Ligand Discovery and Selectivity Optimization

The THIQ scaffold is a validated template for serotonin receptor ligand design. SAR studies have shown that aromatic ring substitution on the THIQ core directly determines 5-HT1A vs. 5-HT2A receptor affinity and functional activity profiles, with Ki values ranging from 4.9 to 46 nM for 5-HT1A and 40 to 1475 nM for 5-HT2A depending on the substitution pattern [3]. More recent work has identified 8-hydroxy-THIQ derivatives as 5-HT7 receptor inverse agonists, further expanding the serotonergic target space accessible to appropriately substituted THIQs [4]. The 7-chloro-2-ethyl-1-methyl substitution pattern of the target compound represents a distinct chemical space within the THIQ serotonergic ligand class, offering a unique combination of halogen and alkyl substituents for exploring polypharmacology across 5-HT receptor subtypes.

Analytical Reference Standard and Impurity Profiling for THIQ-Containing Drug Substances

The target compound is explicitly listed as suitable for use as a drug impurity reference substance and biochemical research reagent . Its well-defined structure (C12H16ClN, MW 209.71), documented purity specification (≥95% across multiple suppliers), and multi-vendor commercial availability make it appropriate for use as an analytical reference standard in HPLC, LC-MS, and GC-MS method development. Positional isomer differentiation (7-chloro vs. 5-chloro vs. other chloro-THIQ congeners) is critical in impurity profiling workflows, where unambiguous identification of specific THIQ-related substances is required for regulatory compliance. The broader supplier base for the 7-chloro isomer provides analytical laboratories with sourcing flexibility and lot-to-lot traceability.

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